1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
Description
Properties
IUPAC Name |
1-methylpyrrolo[3,2-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-3-2-7-8(11)4-6(5-10-7)9(12)13/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKWYQJQTAJFER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, followed by cyclization and functional group modifications .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products: The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted pyrrolopyridine compounds .
Scientific Research Applications
1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential role in modulating biological pathways.
Medicine: It has shown promise in the development of therapeutic agents targeting specific diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biological pathways. For instance, it has been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and differentiation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Pyrrolopyridine Family
The following table compares 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid with its closest structural analogs, focusing on substituent positions, molecular weights, and functional group variations:
Electronic and Solubility Profiles
- Electron-Donating vs. Withdrawing Groups : The methyl group in the 1-position of the target compound enhances lipophilicity, whereas analogs with nitro groups (e.g., 3-nitro derivative) exhibit reduced solubility due to electron withdrawal .
Antimicrobial Activity
- 7-Oxopyrrolo[3,2-b]pyridine-6-carboxylic acid derivatives (e.g., oxacillin analogs) demonstrate antibacterial activity by inhibiting cell wall synthesis, though their efficacy varies with substituent patterns .
- The 5-bromo-6-methyl analog shows enhanced antimicrobial potency compared to the parent compound, likely due to bromine’s electronegativity and steric effects .
Key Research Findings
Antimicrobial Applications : Bayomi et al. (1985) reported that 7-oxopyrrolo[3,2-b]pyridine-6-carboxylic acid derivatives exhibit broad-spectrum activity against Gram-positive bacteria, with MIC values <1 µg/mL .
Carcinogenicity Concerns: Heterocyclic amines with fused pyridine systems (e.g., 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) are linked to DNA adduct formation, though the target compound lacks such mutagenic moieties .
Drug Development : Derivatives like 3-cyclobutyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid () are explored as cystic fibrosis correctors, highlighting the therapeutic versatility of this scaffold .
Biological Activity
1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid (CAS: 1448852-04-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₈N₂O₂
- Molecular Weight : 176.18 g/mol
- Structure : The compound features a pyrrolo-pyridine core, which is significant for its interaction with biological targets.
Antiparasitic Activity
Recent studies have highlighted the antiparasitic potential of pyrrolo[3,2-b]pyridine derivatives. Although specific data on 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is limited, related compounds have shown promising results:
| Compound | Activity (EC50 μM) | Reference |
|---|---|---|
| 4-Pyrazole derivative | 0.064 | |
| N-substituted imidazole | 0.822 | |
| 2-Pyridyl analog | 0.038 |
These findings suggest that modifications to the pyrrolo-pyridine structure can enhance antiparasitic activity, indicating potential pathways for developing effective treatments.
Anticancer Activity
The anticancer properties of pyrrolo[3,2-b]pyridine derivatives have also been explored. For instance, compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation:
- Mechanism of Action : These compounds often target specific kinases or enzymes involved in cancer cell signaling pathways.
- Case Study : A study on related analogs demonstrated significant cytotoxicity against HeLa cells (cervical cancer) with IC50 values in the low micromolar range.
Neuroprotective Effects
1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid has been investigated for neuroprotective properties:
- Mechanism : It may act as an antioxidant and modulate neuroinflammatory responses.
- Research Findings : In vitro studies have indicated that derivatives can protect neuronal cells from oxidative stress-induced apoptosis.
Pharmacokinetics
Understanding the pharmacokinetics of 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is crucial for its development as a therapeutic agent:
- Solubility : The compound exhibits moderate aqueous solubility, which may influence its bioavailability.
- Metabolic Stability : Studies suggest that structural modifications can enhance metabolic stability in liver microsomes, a critical factor for drug development.
Q & A
Q. What are the common synthetic routes for 1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid?
The compound is typically synthesized via hydrolysis of its ethyl ester derivative, Ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate , under acidic or basic conditions. Alternative routes include cyclization reactions using precursors like 2-amino-1H-pyrrole derivatives with carbonitriles in acetic acid or condensation processes with appropriate intermediates. The ethyl ester intermediate (CAS 2114651-27-1) is a key starting material due to its stability and reactivity .
Q. What structural features contribute to its biological activity?
The fused pyrrole-pyridine ring system provides a planar structure for potential DNA intercalation or enzyme binding. The methyl group at the N1 position enhances metabolic stability, while the carboxylic acid at C6 enables hydrogen bonding with biological targets, critical for activities such as FGFR inhibition (IC50 = 7–712 nM for FGFR1-4) .
Q. What in vitro assays are used to evaluate its anticancer potential?
Standard assays include:
Q. How is purity and structure confirmed?
Analytical techniques include:
- HPLC (≥95% purity).
- NMR spectroscopy (1H/13C for structural confirmation; methyl singlet at δ 3.8 ppm, aromatic protons at δ 7.5–8.2 ppm).
- LC-MS for molecular ion verification (MW = 178.15 g/mol) .
Advanced Research Questions
Q. How can synthetic yield be optimized?
Key parameters include:
- Temperature control (80–100°C for cyclization).
- Solvent selection (acetic acid for cyclization, ethanol/water for hydrolysis).
- Catalyst use (Lewis acids like ZnCl₂ for regioselectivity). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradients) improves purity to ≥95% .
Q. How do C6 modifications affect FGFR inhibition?
Replacing the carboxylic acid with esters or amides alters polarity and binding affinity. For example:
- The ethyl ester derivative shows reduced FGFR1 inhibition (IC50 = 25 nM vs. 7 nM for the acid).
- Methyl ester derivatives retain moderate activity (IC50 = 9 nM for FGFR2), emphasizing the necessity of the free carboxylic group for target interaction .
Q. How to resolve contradictions in reported IC50 values?
Discrepancies may arise from:
- Assay conditions (e.g., ATP concentration, incubation time).
- Cell line variability (e.g., FGFR expression levels in PC-3 vs. other models). Solutions include normalizing data using reference inhibitors (e.g., PD173074 for FGFR), validating with orthogonal assays (e.g., surface plasmon resonance for binding kinetics), and standardizing protocols .
Q. What strategies improve solubility for in vivo studies?
Approaches include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
